Mdmb-fubinaca

Synthetic Cannabinoid In Vivo Pharmacology Biotelemetry

MDMB-FUBINACA is an L-tert-leucinate methyl ester indazole-3-carboxamide SCRA with sub-nanomolar CB1 affinity (Ki 98.5 pM). Its ester-hydrolysis-dominated metabolism yields biomarkers distinct from ADB-FUBINACA (valinamide) or AMB-FUBINACA (valinate ester), ensuring unambiguous forensic identification. With 99.5% protein binding and low hepatic clearance (1.39 mL min⁻¹ kg⁻¹), it extends detection windows. Supplied ≥98% purity as neat solid or certified solution (ISO/IEC 17025, ISO 17034) for LC-MS/MS method validation, CB1 pharmacology positive controls, and cryo-EM-guided structural biology.

Molecular Formula C22H24FN3O3
Molecular Weight 397.4
CAS No. 1971007-93-8
Cat. No. B1653825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdmb-fubinaca
CAS1971007-93-8
Molecular FormulaC22H24FN3O3
Molecular Weight397.4
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H24FN3O3/c1-22(2,3)19(21(28)29-4)24-20(27)18-16-7-5-6-8-17(16)26(25-18)13-14-9-11-15(23)12-10-14/h5-12,19H,13H2,1-4H3,(H,24,27)/t19-/m1/s1
InChIKeyRFCDVEHNYDVCMU-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-FUBINACA (CAS 1971007-93-8): Potent Indazole-3-Carboxamide Synthetic Cannabinoid CB1/CB2 Agonist


MDMB-FUBINACA (also designated MDMB(N)-Bz-F and FUB-MDMB) is an indazole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) featuring an L-tert-leucinate methyl ester pendant moiety [1]. The compound is a derivative of AB-FUBINACA wherein the terminal aminocarbonyl group is substituted with a methyl ester and the isobutyl moiety is replaced by a tert-butyl group . MDMB-FUBINACA exhibits sub-nanomolar binding affinity at human CB1 and CB2 cannabinoid receptors and functions as a highly efficacious full agonist in both membrane potential and cAMP signaling assays [2].

Why MDMB-FUBINACA Cannot Be Substituted with Generic Indazole-3-Carboxamide SCRAs: Structural and Pharmacological Rationale


Indazole-3-carboxamide SCRAs sharing the same core scaffold cannot be treated as interchangeable. MDMB-FUBINACA incorporates an L-tert-leucinate methyl ester pendant, whereas structurally related compounds such as ADB-FUBINACA bear an L-valinamide group and AMB-FUBINACA bears an L-valinate methyl ester [1]. These seemingly minor side-chain modifications translate into quantifiably distinct receptor binding kinetics, metabolic clearance rates, and plasma protein binding profiles [2]. A study of twelve enantiomer pairs of valinate and tert-leucinate indazole-3-carboxamides reported a >20-fold range in intrinsic clearance values and a >10 percentage-point variation in protein binding across the series [2]. Consequently, substitution without empirical validation of the specific compound's pharmacology and toxicokinetics risks misinterpretation of experimental outcomes, particularly in forensic toxicology where metabolite identification and detection windows are method-critical [3].

MDMB-FUBINACA Differentiated Evidence: Quantifiable Comparison Data for Procurement Decision-Making


In Vivo Hypothermic Potency: MDMB-FUBINACA vs. 5F-AMB in Rat Biotelemetry

MDMB-FUBINACA elicited the most pronounced hypothermic response recorded in the authors' laboratory for any SCRA evaluated to date, exceeding that of the comparator compound 5F-AMB at a 3.3-fold lower dose [1].

Synthetic Cannabinoid In Vivo Pharmacology Biotelemetry

CB1 Receptor Affinity: MDMB-FUBINACA vs. MMB-FUBINACA Structural Analog Comparison

MDMB-FUBINACA, the methyl ester derivative of MMB-FUBINACA, demonstrates higher affinity for the human CB1 receptor than its parent compound, confirming that the methyl ester modification enhances receptor engagement [1]. A separate radioligand binding study identified MDMB-FUBINACA as the most potent CB1 ligand among 41 synthetic cannabinoids tested (Ki = 98.5 pM), surpassing numerous indole- and indazole-based comparators [2].

Cannabinoid Receptor Radioligand Binding Structure-Activity Relationship

Metabolic Pathway Differentiation: MDMB-FUBINACA Ester Hydrolysis vs. ADB-FUBINACA Amide Stability

A head-to-head comparative analysis of authentic human urine specimens revealed distinct metabolic profiles between MDMB-FUBINACA and ADB-FUBINACA, which differ solely in their terminal group (methyl ester vs. primary amide). MDMB-FUBINACA metabolism is dominated by ester hydrolysis products, whereas ADB-FUBINACA undergoes primarily hydroxylation and subsequent glucuronidation without ester hydrolysis [1].

Forensic Toxicology Metabolite Identification LC-MS

Plasma Protein Binding: (S)-MDMB-FUBINACA Exhibits Highest Fraction Bound Among 12 Enantiomeric SCRAs

In a systematic in vitro pharmacokinetic study of twelve valinate and tert-leucinate indazole-3-carboxamide enantiomer pairs, (S)-MDMB-FUBINACA demonstrated the highest plasma protein binding among all compounds tested, with a fraction bound of 99.5 ± 0.08% [1].

Pharmacokinetics Protein Binding In Vitro ADME

Cryo-EM Structural Characterization: MDMB-FUBINACA Binding Pose in CB1-Gi vs. CB1-βarr1 Complexes

High-resolution cryo-electron microscopy structures have been solved for MDMB-FUBINACA bound to the CB1 receptor in complex with two distinct transducer proteins: the Gi heterotrimer and β-arrestin-1 (βarr1). The ligand adopts a deeper insertion pose in the βarr1-coupled state compared with the Gi-coupled state, revealing allosteric coupling between the orthosteric binding pocket and the intracellular transducer binding interface [1][2].

Structural Biology GPCR Signaling Cryo-EM

Predicted Human Hepatic Clearance: (S)-MDMB-FUBINACA in pHHeps vs. Enantiomer Series

Predicted human in vivo hepatic clearance (CLH) for (S)-MDMB-FUBINACA was 1.39 ± 0.27 mL min⁻¹ kg⁻¹ based on pHHeps intrinsic clearance data, positioning it at the lower end of the clearance spectrum among the twelve SCRAs evaluated [1].

In Vitro-In Vivo Extrapolation Hepatic Clearance Toxicokinetics

Evidence-Backed Application Scenarios for MDMB-FUBINACA (CAS 1971007-93-8)


Forensic Toxicology: Metabolite Identification and Exposure Confirmation

MDMB-FUBINACA is optimally deployed as a reference standard for forensic toxicology laboratories developing or validating LC-MS/MS methods for synthetic cannabinoid detection. The compound's distinct metabolic profile—dominated by ester hydrolysis products—provides unambiguous biomarkers that differentiate MDMB-FUBINACA exposure from structurally similar compounds such as ADB-FUBINACA [1]. The high protein binding (99.5%) and low predicted hepatic clearance (1.39 mL min⁻¹ kg⁻¹) collectively extend the detection window, making MDMB-FUBINACA and its metabolites suitable targets for retrospective exposure analysis in urine and blood specimens [2]. Certified reference material solutions at 100 μg/mL in acetonitrile are commercially available for method calibration .

Preclinical Pharmacology: High-Potency CB1 Positive Control

MDMB-FUBINACA serves as a validated high-potency positive control for in vitro and in vivo cannabinoid receptor pharmacology studies. With a CB1 Ki of 98.5 pM and demonstrable in vivo efficacy at 0.3 mg/kg i.p. in rat biotelemetry models, the compound provides a robust benchmark for characterizing novel SCRAs or evaluating CB1 antagonist efficacy [3][4]. The picomolar affinity ensures reliable signal-to-noise ratios in competitive binding assays using radiolabeled CP-55,940, while the established in vivo hypothermic response magnitude (>3 °C) offers a quantifiable endpoint for dose-response studies and antagonist reversal experiments [4].

Structural Biology: GPCR Signaling Bias and Ligand Docking Studies

MDMB-FUBINACA is uniquely positioned for structural biology and computational chemistry applications due to the availability of high-resolution cryo-EM structures in both Gi-coupled and β-arrestin-1-coupled states [5][6]. These structures reveal differential ligand binding poses and receptor conformational states, enabling comparative analyses of signaling bias mechanisms at the CB1 receptor. Computational chemists can utilize these experimentally validated binding modes as templates for molecular docking and molecular dynamics simulations of novel indazole-3-carboxamide SCRAs, while pharmacologists can correlate structural data with functional signaling outcomes to interrogate biased agonism [5].

Analytical Reference Material: Method Development and Quality Control

MDMB-FUBINACA analytical reference material is supplied as a neat solid (purity ≥98%) with documented QC certificates, ISO/IEC 17025 and ISO 17034 compliance . The compound is appropriate for preparing calibration curves, spiking biological matrices for recovery experiments, and serving as a system suitability standard in GC-MS or LC-MS/MS workflows. The well-defined physicochemical properties—including experimentally derived Log D7.4 values and chromatographic retention behavior—facilitate method optimization for laboratories quantifying MDMB-FUBINACA and its metabolites in forensic casework or research specimens [2].

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